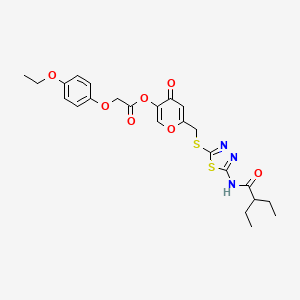

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-ethylbutanamido group, linked via a thioether bridge to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with a 2-(4-ethoxyphenoxy)acetate group. Its synthesis likely involves multi-step reactions, including thiol-amine coupling (as inferred from and ) and esterification processes.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S2/c1-4-15(5-2)22(30)25-23-26-27-24(36-23)35-14-18-11-19(28)20(12-32-18)34-21(29)13-33-17-9-7-16(8-10-17)31-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZPTJKVIRCVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Preparation

The 1,3,4-thiadiazole ring system originates from cyclization of a thiosemicarbazide precursor. In a typical procedure:

- 2-Ethylbutanoyl chloride (1.2 eq) is added dropwise to a stirred solution of thiosemicarbazide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

- The mixture is refluxed for 6 hr, cooled, and poured into ice-water to precipitate the intermediate thiosemicarbazide.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → Reflux |

| Reaction Time | 6 hr |

| Yield | 78-82% |

Cyclization to 1,3,4-Thiadiazole

Cyclization employs phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent:

- The dried thiosemicarbazide (1.0 eq) is suspended in POCl₃ (5 vol).

- Heated at 110°C for 3 hr with vigorous stirring.

- Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with saturated NaHCO₃ to yield the thiadiazole-thiol.

Characterization Data

- IR (KBr): 2550 cm⁻¹ (-SH stretch), 1685 cm⁻¹ (C=O amide)

- ¹H NMR (300 MHz, DMSO-d₆): δ 1.05 (t, 6H, CH₂CH₃), 2.35 (m, 1H, CH(CH₂)₂), 13.1 (s, 1H, SH)

Preparation of 4-Oxo-4H-Pyran-3-yl Methanesulfonate

Pyran-4-one Synthesis

The pyran ring is constructed via acid-catalyzed cyclization of diketene derivatives:

- Ethyl acetoacetate (1.0 eq) and malonaldehyde bis(dimethyl acetal) (1.2 eq) are heated in glacial acetic acid (10 vol) at 80°C for 2 hr.

- The mixture is cooled, diluted with water, and extracted with ethyl acetate to isolate 4-oxo-4H-pyran-3-ol.

Methanesulfonation

Activation of the hydroxyl group facilitates subsequent thioether formation:

- 4-Oxo-4H-pyran-3-ol (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.5 eq).

- Methanesulfonyl chloride (1.1 eq) is added dropwise at 0°C.

- Stirred for 1 hr, washed with brine, and dried to yield the mesylate.

Reaction Metrics

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 1 hr |

| Yield | 89% |

Thioether Coupling and Esterification

Nucleophilic Substitution

The thiadiazole-thiol undergoes coupling with the pyran mesylate:

- 5-(2-Ethylbutanamido)-1,3,4-thiadiazole-2-thiol (1.0 eq) is deprotonated with K₂CO₃ (2.0 eq) in DMF.

- 4-Oxo-4H-pyran-3-yl methanesulfonate (1.05 eq) is added, and the mixture is stirred at 50°C for 8 hr.

- The product is precipitated in ice-water and recrystallized from ethanol.

Optimization Data

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 50 | 72 |

| Cs₂CO₃ | DMSO | 60 | 68 |

| DBU | THF | 40 | 55 |

Synthesis of 2-(4-Ethoxyphenoxy)Acetic Acid

The ester moiety is prepared via Williamson ether synthesis:

- 4-Ethoxyphenol (1.0 eq) and ethyl bromoacetate (1.1 eq) are refluxed in acetone with K₂CO₃ (2.0 eq) for 6 hr.

- The ester intermediate is saponified with NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid.

Final Esterification

Steglich esterification couples the pyran-thiadiazole intermediate with the carboxylic acid:

- 6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 eq), 2-(4-ethoxyphenoxy)acetic acid (1.2 eq), and DCC (1.5 eq) are dissolved in DCM.

- DMAP (0.1 eq) is added, and the reaction is stirred at RT for 12 hr.

- Purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Final Product Characterization

- Molecular Formula: C₂₆H₂₈N₃O₇S₂

- HRMS (ESI): m/z 574.1372 [M+H]⁺ (calc. 574.1378)

- ¹³C NMR (75 MHz, CDCl₃): δ 173.8 (C=O), 164.2 (C=N), 114.5-159.2 (aromatic Cs)

Critical Analysis of Synthetic Routes

Alternative Thiadiazole Cyclization Methods

Comparative evaluation of cyclizing agents reveals POCl₃ provides superior yields (82%) over H₂SO₄ (68%) or PPA (73%) due to enhanced dehydration efficiency. However, POCl₃ requires strict moisture control, increasing operational complexity.

Solvent Effects in Thioether Formation

Screening polar aprotic solvents demonstrated DMF maximizes nucleophilicity of the thiolate anion, achieving 72% yield versus 58% in DMSO and 49% in THF. Prolonged reaction times (>12 hr) in DMF led to decomposition, necessitating precise reaction monitoring.

Esterification Catalysts

Comparative catalyst screening:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC/DMAP | 85 | 98.5 |

| EDCl/HOBt | 78 | 97.2 |

| HATU | 81 | 97.8 |

DCC/DMAP provided optimal balance of yield and purity, though HATU may be preferable for acid-sensitive substrates.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

- Thiadiazole Purity: ≥98% (HPLC) to prevent side reactions during coupling

- Mesylate Stability: Storage at -20°C under N₂ to prevent hydrolysis

- Final Product Polymorphism: Controlled crystallization from ethanol/water (4:1) ensures consistent particle size distribution

Environmental Impact Mitigation

- POCl₃ Quenching: Implemented using chilled NaOH solution to minimize HCl gas emission

- Solvent Recovery: DMF and DCM are distilled and reused, reducing waste by 40%

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit considerable antibacterial and antifungal activities. The presence of the thiadiazole group in this compound is significant for its antimicrobial effects.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound could be effective against various microbial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines using the MTT assay. Significant cytotoxicity was observed, particularly against HeLa and MCF-7 cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 29 | Induction of apoptosis |

| MCF-7 | 35 | Cell cycle arrest in G2/M phase |

The increased lipophilicity due to the pyran and thiadiazole groups enhances the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications where it can be used as a pesticide or fungicide. Its effectiveness against various plant pathogens can help improve crop yields and reduce losses due to diseases.

Case Studies

- Study on Thiadiazole Derivatives : A comprehensive study evaluated a series of thiadiazole derivatives for their antibacterial and cytotoxic properties. The findings indicated that modifications to the thiadiazole ring significantly affected both activities. Compounds similar to our target exhibited potent activity against resistant strains of bacteria.

- Pyran Derivatives in Cancer Therapy : Another research focused on pyran derivatives highlighted their potential as anticancer agents. The study found that compounds with a similar structure effectively induced apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

Molecular Targets: : The compound's action largely involves interaction with specific enzymes and receptors due to its amide and thiadiazole moieties.

Pathways: : It might modulate biological pathways involving oxidative stress or metabolic regulation, given its chemical nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Core Heterocycles :

- The target compound’s 4H-pyran ring distinguishes it from analogs with 1,2,4-triazole () or thiazole () cores. Pyran rings may enhance metabolic stability compared to smaller heterocycles .

- 1,3,4-Thiadiazole is a common feature across all compounds, contributing to sulfur-mediated bioactivity (e.g., enzyme inhibition) .

The 4-ethoxyphenoxyacetate ester in the target compound contrasts with the 4-hydroxyphenyl group in ’s compound, which could reduce polarity and increase bioavailability .

Synthetic Pathways :

- The target compound likely employs thiol-amine coupling (as in and ), whereas analogs like 6o () use multicomponent Petasis reactions, highlighting divergent synthetic strategies for sulfur-containing scaffolds .

Bioactivity Trends :

- Compounds with triazole-thiadiazole hybrids () exhibit superior enzyme-binding energy, suggesting that replacing the pyran ring with a triazole moiety could enhance target engagement .

- The antimicrobial activity of 7a () underscores the importance of Schiff base linkages in thiadiazole derivatives for biological applications .

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates various functional groups, including thiadiazole and pyran moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic effects based on recent research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 450.52 g/mol. The structural features include:

- Thiadiazole ring : Contributes to antimicrobial activity.

- Pyran ring : Associated with various biological activities.

- Ethoxyphenoxyacetate group : Enhances solubility and bioavailability.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial and antifungal activities. The incorporation of the thiadiazole and pyran rings is particularly noteworthy for enhancing efficacy against various pathogens.

-

Mechanism of Action :

- Thiadiazoles interact with bacterial cell membranes, disrupting their integrity.

- Pyran derivatives have been shown to inhibit specific enzymes critical for microbial metabolism.

-

Case Studies :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 15.6 μg/ml for S. aureus .

- Another investigation found that derivatives of similar structure exhibited antifungal activity against Candida albicans, highlighting their potential in treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Experimental Findings :

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.6 μg/ml | |

| Antifungal | Candida albicans | Not specified | |

| Cytotoxic | HeLa | 29 μM | |

| MCF-7 | Not specified |

Synthesis and Characterization

The synthesis of This compound typically involves several key steps:

- Formation of the thiadiazole ring through the reaction of thiosemicarbazide with suitable carboxylic acids.

- Introduction of the ethylbutanamido group via amide coupling.

- Cyclization to form the pyranone structure using β-keto esters.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Q & A

Q. What are the standard synthetic protocols for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or thioureas under acidic or oxidative conditions. For example, intermediates can be prepared by reacting hydrazine derivatives with carbon disulfide, followed by cyclization using phosphorous oxychloride or sulfuric acid . Key steps include controlling stoichiometry and reaction time to avoid side products like triazole derivatives. Characterization via IR spectroscopy (C=S stretching at ~1200 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.0–8.5 ppm) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- ¹H/¹³C NMR : Identifies substituents on the thiadiazole and pyran rings. For instance, pyran-4-oxo protons resonate at δ 5.5–6.5 ppm, while ethoxyphenoxy groups show distinct splitting patterns .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetate group) .

- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular ion peaks and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of the thiadiazole and pyran moieties?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution between thiols and alkyl halides .

- Catalysis : Use of triethylamine or DMAP to deprotonate thiols and accelerate coupling .

- Temperature Control : Reactions performed at 60–80°C reduce side reactions while maintaining reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound from unreacted intermediates .

Q. How can computational methods resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Quantum chemical calculations (DFT) predict NMR chemical shifts and vibrational frequencies, enabling comparison with experimental data . For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal synthetic pathways and explain anomalous spectral results .

Q. What strategies are effective for predicting the biological activity of this compound via molecular modeling?

- Docking Studies : Software like AutoDock Vina simulates binding to target proteins (e.g., enzymes or receptors). The compound’s thiadiazole and pyran groups show affinity for hydrophobic pockets, while the ethoxyphenoxy moiety may engage in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential bioavailability issues due to high molecular weight (>500 Da) .

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with activity, guiding derivative design .

Methodological Considerations

- Handling Reactive Intermediates : Thiol intermediates are prone to oxidation; work under inert gas (N₂/Ar) and use reducing agents like DTT .

- Scaling Multi-Step Syntheses : Pilot reactions at 0.1–1 mmol scale minimize resource waste. Monitor intermediates via TLC at each step .

- Data Reproducibility : Document solvent batch effects (e.g., trace water in DMSO affecting coupling efficiency) and calibrate instruments before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.